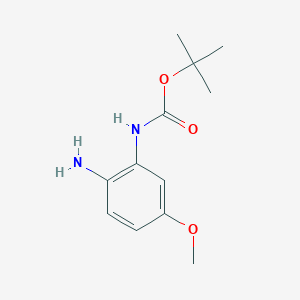

tert-Butyl (2-amino-5-methoxyphenyl)carbamate

説明

tert-Butyl (2-amino-5-methoxyphenyl)carbamate (CAS: 362670-09-5, MFCD09701255) is a carbamate-protected aniline derivative featuring a methoxy substituent at the para position and an amino group at the ortho position of the phenyl ring. With a molecular weight of 252.30 g/mol and a purity of ≥95% (as per commercial sources), it serves as a critical intermediate in medicinal chemistry and organic synthesis . The tert-butyl carbamate (Boc) group provides stability during synthetic manipulations, while the amino and methoxy groups enable further functionalization, such as cross-coupling reactions or amide bond formations. Its applications span drug discovery, particularly in the synthesis of kinase inhibitors and proteolysis-targeting chimeras (PROTACs) .

特性

IUPAC Name |

tert-butyl N-(2-amino-5-methoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-10-7-8(16-4)5-6-9(10)13/h5-7H,13H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQQUUXZLWAIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680048 | |

| Record name | tert-Butyl (2-amino-5-methoxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362670-09-5 | |

| Record name | tert-Butyl (2-amino-5-methoxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-Boc-5-methoxy-1,2-benzenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Step 1: Starting Material Preparation

- The synthesis usually begins with 2-amino-5-methoxyaniline, which contains the free amino and methoxy groups on the aromatic ring.

- This compound can be obtained commercially or synthesized via nitration and subsequent reduction of 5-methoxyaniline derivatives.

Step 2: Protection of the Amino Group with tert-Butyl Carbamate

- The free amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or N,N-diisopropylethylamine.

- The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile at low to ambient temperatures (0–25 °C).

- The Boc group selectively reacts with the amino group to form tert-butyl (2-amino-5-methoxyphenyl)carbamate.

Step 3: Purification

- The crude product is purified by standard techniques such as recrystallization or column chromatography.

- Purity is confirmed by spectroscopic methods including ^1H NMR, ^13C NMR, and high-performance liquid chromatography (HPLC).

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1 | 2-amino-5-methoxyaniline (starting material) | - | - | - | Commercial or synthesized |

| 2 | Di-tert-butyl dicarbonate, triethylamine or DIPEA | Dichloromethane or Acetonitrile | 0–25 °C | 1–4 hours | Stirring under inert atmosphere |

| 3 | Purification by recrystallization or chromatography | - | Ambient | Variable | Confirm purity by NMR, HPLC |

Research Findings and Optimization

- Studies show that the use of N,N-diisopropylethylamine (DIPEA) as a base improves the yield and selectivity of Boc protection due to its steric bulk and non-nucleophilic nature.

- Reaction monitoring by thin-layer chromatography (TLC) and HPLC ensures completion and minimizes side reactions.

- Purification techniques have been optimized to achieve ≥95% purity, suitable for subsequent synthetic applications in drug discovery.

Summary Table of Preparation Methods

| Method Aspect | Details |

|---|---|

| Starting Material | 2-amino-5-methoxyaniline |

| Protecting Agent | Di-tert-butyl dicarbonate (Boc2O) |

| Base | Triethylamine or N,N-diisopropylethylamine (DIPEA) |

| Solvent | Dichloromethane or Acetonitrile |

| Temperature | 0–25 °C |

| Reaction Time | 1–4 hours |

| Purification | Recrystallization or column chromatography |

| Yield and Purity | Typically high yield with purity ≥95% |

| Analytical Confirmation | ^1H NMR, ^13C NMR, HPLC |

化学反応の分析

tert-Butyl (2-amino-5-methoxyphenyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include palladium catalysts, boron reagents, and strong acids like trifluoroacetic acid . For example, the compound can participate in Suzuki–Miyaura coupling reactions, which involve the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds . Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted phenyl derivatives.

科学的研究の応用

tert-Butyl (2-amino-5-methoxyphenyl)carbamate is a chemical compound with diverse applications in scientific research, particularly in organic synthesis and drug discovery. It features a tert-butyl group, an amino group at the para position, and a methoxy group at the ortho position on a phenyl ring. The molecular formula of this compound is C₁₂H₁₈N₂O₃, and it has a molecular weight of approximately 238.28 g/mol.

Scientific Research Applications

Organic Synthesis

this compound is a valuable building block in organic synthesis because it has a protected amine group (the tert-butyl carbamate or Boc group) and an unprotected amine group. The Boc group can be selectively removed under specific conditions, which allows for further functionalization of the molecule. The methoxy group also provides unique reactivity, making the compound suitable for various synthetic transformations.

Drug Discovery

The presence of amine and methoxy functionalities in tert-Butyl (4-amino-2-methoxyphenyl)carbamate suggests its potential for further development in drug discovery. The biological activity of tert-Butyl (4-amino-2-methoxyphenyl)carbamate has been studied regarding its potential as a pharmaceutical agent. It exhibits antimicrobial properties and cytotoxicity, highlighting its potential therapeutic applications.

Reactions

The compound is used in different types of chemical reactions such as hydrolysis and acylation. These reactions are essential for modifying the compound for various applications in drug development and synthesis.

出発物質

The state of the art describes the synthesis of an intermediate product from tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate .

作用機序

The mechanism of action of tert-Butyl (2-amino-5-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, which is essential in peptide synthesis . It can be installed and removed under relatively mild conditions, making it useful in various chemical reactions. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between tert-Butyl (2-amino-5-methoxyphenyl)carbamate and analogous compounds:

Key Analysis

Positional Isomerism (Methoxy Group Orientation)

- The 5-methoxy isomer (target compound) exhibits distinct reactivity compared to the 6-methoxy analog (CAS: 954238-84-7). The para-methoxy group enhances electron density at the aromatic ring, facilitating electrophilic substitutions, whereas the meta-methoxy isomer may alter steric and electronic profiles in drug-receptor interactions .

Substituent Effects on Bioactivity Fluorine substitution (e.g., tert-Butyl (2-amino-5-fluorophenyl)carbamate) introduces electronegativity, improving metabolic stability and membrane permeability in drug candidates. This contrasts with the methoxy group, which may participate in hydrogen bonding . Methyl substituents (e.g., tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate) reduce polarity, enhancing lipophilicity for agrochemical applications .

Heterocyclic vs. Phenyl Scaffolds

- The benzisoxazole derivative (CAS: CTK4H7244) offers rigid heterocyclic geometry, favoring interactions with enzymatic active sites, while the phenyl carbamate provides flexibility for modular synthesis .

Functional Group Utility Bromo-substituted analogs (e.g., CAS: 654056-82-3) serve as intermediates in cross-coupling reactions, whereas the amino group in the target compound enables amide or urea formations .

生物活性

tert-Butyl (2-amino-5-methoxyphenyl)carbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This compound features a tert-butyl group attached to a carbamate moiety linked to a 2-amino-5-methoxyphenyl group, which contributes to its unique reactivity and biological profile. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₈N₂O₃, with a molecular weight of approximately 238.287 g/mol. The structure includes:

- A tert-butyl group, which enhances lipophilicity.

- An amino group that can participate in hydrogen bonding.

- A methoxy group that may influence electronic properties and steric hindrance.

Synthesis

The synthesis of this compound typically involves several steps, including the protection of the amine and subsequent coupling reactions. The general synthetic route can be summarized as follows:

- Protection of the amine using a suitable protecting group.

- Coupling with a methoxy-substituted aromatic compound.

- Deprotection to yield the final product.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

1. Anticancer Activity

Studies have shown that this compound plays a role in the synthesis of drugs aimed at treating non-small-cell lung cancer (NSCLC). Its structure allows it to interact with specific biological targets involved in cancer progression .

2. Anti-inflammatory Properties

Preliminary investigations suggest that compounds with similar structures exhibit anti-inflammatory activity, potentially making this compound a candidate for further exploration in inflammatory disease models .

3. Binding Affinity Studies

Interaction studies have focused on the compound's binding affinity with various biological targets, which is critical for understanding its therapeutic uses. These studies often utilize techniques such as molecular docking and surface plasmon resonance to assess binding interactions .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl (4-amino-3-methoxyphenyl)carbamate | Different amino position | Varying reactivity due to substitution |

| Tert-butyl (5-amino-2-methylphenyl)carbamate | Similar methoxy and amino groups | Different position of amino group |

| N-(4-amino-2-methoxyphenyl)acetamide | Acetamide instead of carbamate | More stable under acidic conditions |

This table illustrates how variations in the structure lead to differences in reactivity and biological activity, highlighting the significance of this compound for further study.

Case Studies

Case Study 1: Anticancer Drug Development

In a recent study, researchers synthesized derivatives of this compound and evaluated their effectiveness against NSCLC cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential as lead compounds for drug development .

Case Study 2: Anti-inflammatory Screening

Another investigation assessed the anti-inflammatory properties of various carbamates, including this compound. The compound demonstrated promising results in reducing inflammatory markers in vitro, warranting further exploration in vivo .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl (2-amino-5-methoxyphenyl)carbamate, and what methodological considerations are critical for achieving high yields?

- Answer : A widely used method involves Pd-catalyzed cross-coupling between aryl bromides and tert-butyl carbamate. Key considerations include:

- Catalyst selection : Pd(OAc)₂ or Pd₂(dba)₃ with ligands like BINAP for Buchwald-Hartwig amination .

- Solvent and temperature : Toluene or THF at 80–100°C under inert atmosphere (N₂/Ar) to prevent oxidation .

- Stoichiometry : Use 1.2–1.5 equivalents of tert-butyl carbamate relative to aryl halide to drive the reaction to completion .

- Workup : Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures removal of unreacted starting materials .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

- Answer :

- Storage : Store in airtight containers at 2–8°C in a dry, dark environment. Avoid exposure to moisture, which can hydrolyze the carbamate group .

- Handling : Use nitrile gloves and fume hoods to minimize inhalation/contact. For bulk handling, employ respiratory protection (e.g., P95 masks) .

- Stability : Monitor via TLC or HPLC; degradation products (e.g., free amines) appear as additional peaks at Rf ~0.3 (EtOAc/hexane) .

Q. What spectroscopic techniques are most effective for characterizing tert-butyl carbamate derivatives, and how should data be interpreted?

- Answer :

- NMR :

- ¹H NMR : The tert-butyl group appears as a singlet at δ 1.2–1.4 ppm. Aromatic protons (2-amino-5-methoxyphenyl) show distinct splitting due to substituent effects .

- ¹³C NMR : The carbamate carbonyl resonates at δ 150–155 ppm .

- FT-IR : Confirm carbamate formation via N–H stretch (3300–3400 cm⁻¹) and C=O stretch (1680–1720 cm⁻¹) .

- X-ray crystallography : Use SHELX software for structure refinement. Hydrogen bonding networks (e.g., N–H···O) stabilize crystal packing .

Advanced Research Questions

Q. How can reaction conditions be optimized for enantioselective synthesis of tert-butyl carbamate derivatives?

- Answer :

- Chiral catalysts : Employ Pd-(R)-BINAP complexes for asymmetric amination, achieving enantiomeric excess (ee) >90% under mild conditions (50°C, 12 h) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance catalyst activity but may reduce ee; balance with toluene/THF mixtures .

- Additives : Add molecular sieves (3Å) to scavenge water, improving yield and ee .

Q. What strategies resolve discrepancies in crystallographic data for tert-butyl carbamate derivatives?

- Answer :

- Data refinement : Use SHELXL for high-resolution refinement. Discrepancies in bond lengths (>0.02 Å) may indicate disorder; apply ISOR/DFIX restraints .

- Hydrogen bonding analysis : Validate using PLATON software. Inconsistent H-bond distances (e.g., N–H···O vs. C–H···O) suggest alternative packing models .

- Twinned crystals : Apply TWIN/BASF commands in SHELX to deconvolute overlapping reflections .

Q. How do steric and electronic effects influence the reactivity of tert-butyl carbamate in multi-step syntheses?

- Answer :

- Steric effects : The bulky tert-butyl group hinders nucleophilic attack at the carbamate carbonyl, favoring regioselective reactions (e.g., amidation over esterification) .

- Electronic effects : Electron-donating methoxy groups (5-methoxyphenyl) activate the aromatic ring for electrophilic substitution, enabling functionalization at the 2-position .

- Case study : In a Pd-catalyzed coupling (), steric hindrance from tert-butyl carbamate slowed reaction kinetics but improved selectivity for mono-substituted products .

Q. What methodologies address low yields in reductive cleavage of tert-butyl carbamate derivatives?

- Answer :

- Reducing agents : Use NaBH₄ in EtOH/H₂O for selective cleavage of N–C bonds without affecting methoxy groups. Yields improve with 20 mol% CuI as a catalyst .

- Temperature control : Maintain 0–5°C to minimize side reactions (e.g., over-reduction to amines) .

- Workup : Neutralize with dilute HCl (pH 5–6) to precipitate pure products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。